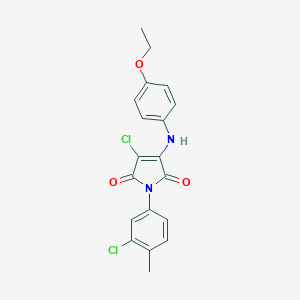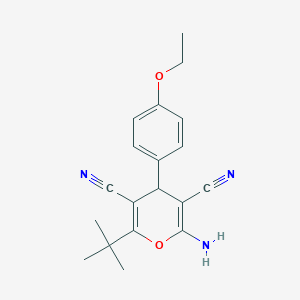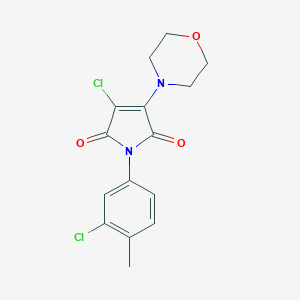
(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTT and has been shown to have a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Green Synthesis Approaches
A study by Shahvelayati et al. (2017) presents an efficient synthesis method for a similar compound using a three-component tandem reaction in ionic liquid media, emphasizing a green chemistry approach due to the use of a recyclable solvent. This method highlights the importance of environmentally friendly solvents in chemical synthesis (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Catalytic Applications
Ghorbanloo and Maleki Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This work underscores the utility of thiazole derivatives in catalysis, particularly in oxidation reactions (Ghorbanloo & Maleki Alamooti, 2017).
Antimicrobial Activity
Vinusha et al. (2015) synthesized Schiff base ligands derived from imino-4-methoxyphenol thiazole and investigated their antimicrobial properties. Their findings suggest that such compounds exhibit moderate activity against selected bacteria and fungi, contributing to the search for new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Solubility Studies
Song et al. (2010) determined the solubilities of a thiazole-ethanethioic acid derivative in various solvents, providing valuable data for the formulation and application of these compounds in different mediums. This research contributes to understanding the physicochemical properties essential for the application of thiazole derivatives in chemical and pharmaceutical industries (Song, Qu, & Wang, 2010).
Advanced Material Applications
Zhang et al. (2016) designed and synthesized compounds based on the thiazolo[5,4-d]thiazole moiety for application in white organic light-emitting diodes (WOLEDs). Their work emphasizes the potential of thiazole derivatives in the development of materials for advanced optoelectronic devices, showcasing the versatility and importance of these compounds in material science (Zhang et al., 2016).
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-5-3-4-6-17(14)20-19-21(11-12-22)18(13-24-19)15-7-9-16(23-2)10-8-15/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKJMOGWAUFHDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(3-ethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]benzoate](/img/structure/B380751.png)


![3-{[4-chloro-1-(2,5-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B380755.png)

![Ethyl 4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380758.png)
![Ethyl 4-[(4-chlorophenyl)amino]quinoline-3-carboxylate](/img/structure/B380761.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B380765.png)
![Ethyl 4-[(4-methylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B380766.png)
![Ethyl 8-chloro-4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B380767.png)
![Ethyl 4-(4-methoxyanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B380771.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B380772.png)